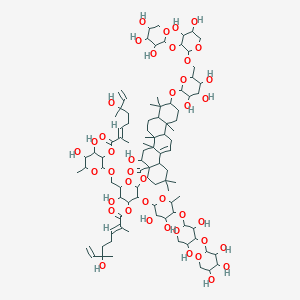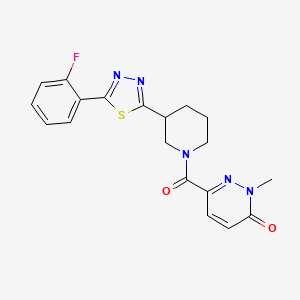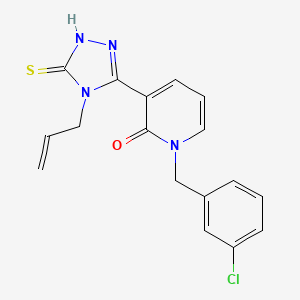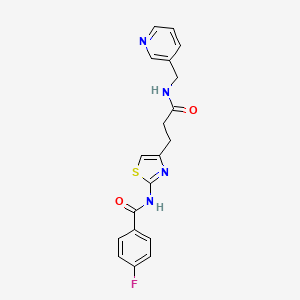
Gleditsioside G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gleditsioside G is a triterpenoid saponin compound primarily isolated from the plant Gleditsia sinensis. This compound belongs to the oleanene type of triterpene glycosides and is known for its various pharmacological properties. This compound has a complex molecular structure with the chemical formula C94H148O42 and a molecular weight of 1948.944 g/mol . It has been traditionally used in Chinese medicine for its therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthesis of Gleditsioside G in Gleditsia sinensis involves several key enzymes, including cytochrome P450 and UDP-glucosyltransferase . The synthetic route typically starts with the formation of the triterpenoid backbone, followed by glycosylation reactions to attach sugar moieties to the aglycone structure. The reaction conditions often involve the use of specific enzymes and cofactors to facilitate these biochemical transformations.
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction and purification from Gleditsia sinensis pods. The process involves harvesting the pods, followed by extraction using solvents such as methanol. The extract is then subjected to various chromatographic techniques to isolate and purify this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Gleditsioside G undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties.
Applications De Recherche Scientifique
Gleditsioside G has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the biosynthesis and chemical transformations of triterpenoid saponins.
Biology: It is investigated for its role in plant defense mechanisms and its interactions with other biological molecules.
Mécanisme D'action
The mechanism of action of Gleditsioside G involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound exerts its effects by binding to specific receptors and enzymes, leading to the activation or inhibition of downstream signaling cascades .
Comparaison Avec Des Composés Similaires
Gleditsioside G is unique among triterpenoid saponins due to its specific glycosylation pattern and pharmacological properties. Similar compounds include other triterpenoid saponins such as:
- Gleditsioside I
- Gleditsioside II
- Gleditsioside III
These compounds share a similar triterpenoid backbone but differ in the number and type of sugar moieties attached. The unique structure of this compound contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
[6-[[4,5-dihydroxy-3-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]-3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxyoxan-2-yl] 10-[6-[[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H148O42/c1-16-89(11,117)26-18-20-40(3)76(114)130-72-61(105)51(39-124-84-74(63(107)56(100)42(5)125-84)131-77(115)41(4)21-19-27-90(12,118)17-2)128-85(75(72)135-81-68(112)64(108)70(43(6)126-81)132-80-69(113)71(49(98)37-121-80)133-78-65(109)57(101)46(95)34-119-78)136-86(116)94-31-30-87(7,8)32-45(94)44-22-23-53-91(13)28-25-55(88(9,10)52(91)24-29-92(53,14)93(44,15)33-54(94)99)129-82-67(111)62(106)60(104)50(127-82)38-123-83-73(59(103)48(97)36-122-83)134-79-66(110)58(102)47(96)35-120-79/h16-17,20-22,42-43,45-75,78-85,95-113,117-118H,1-2,18-19,23-39H2,3-15H3/b40-20+,41-21+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMGGHDYKYLFRK-PKDVHWSPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O)O)OC(=O)C(=CCCC(C)(C=C)O)C)O)OC(=O)C(=CCCC(C)(C=C)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O)O)OC(=O)/C(=C/CCC(C)(C=C)O)/C)O)OC(=O)/C(=C/CCC(C)(C=C)O)/C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H148O42 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1950.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)

![5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613237.png)
![6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2613238.png)
![N,N'-((3aR,4S,7R,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2613239.png)

![N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2613242.png)

![1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2613248.png)



